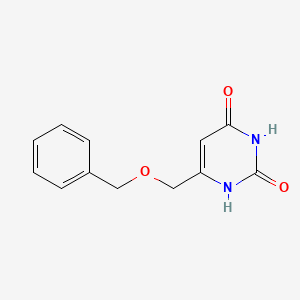

6-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione

Descripción

Propiedades

IUPAC Name |

6-(phenylmethoxymethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-11-6-10(13-12(16)14-11)8-17-7-9-4-2-1-3-5-9/h1-6H,7-8H2,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEAKDZSTANWHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

6-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of antiviral research. This article explores the compound's synthesis methods, biological activities, and relevant case studies to provide a comprehensive overview of its potential applications.

- Molecular Formula : C12H12N2O3

- Molecular Weight : 232.23 g/mol

- CAS Number : 1917300-26-5

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A notable approach involves a one-pot oxidizing process using sodium hydride (NaH) and meta-chloroperbenzoic acid (m-CPBA). This method has shown yields ranging from 60% to 70% and allows for the introduction of hydroxyl groups that enhance biological activity .

Antiviral Activity

One of the most significant findings regarding the biological activity of this compound is its anti-HIV properties. The compound exhibits both reverse transcriptase (RT) and integrase (IN) inhibitory activities. In studies, modifications such as N-3 hydroxylation resulted in increased IN activity while retaining RT activity .

Table 1: Biological Activity Summary

| Activity Type | Assay Method | Result |

|---|---|---|

| Anti-HIV RT | ELISA | Inhibitory activity observed |

| Anti-HIV IN | Phosphorylation of DNA package | Enhanced activity post N-hydroxylation |

Cytotoxicity

The cytotoxic effects of the compound have been evaluated alongside its antiviral efficacy. In vitro studies indicate that while the compound demonstrates potent antiviral activity, it maintains low cytotoxicity levels, making it a promising candidate for further development in therapeutic applications .

Study on Synthesis and Activity

A detailed study focused on the synthesis of derivatives of 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione highlighted its improved anti-HIV properties post-modification. The study utilized advanced NMR techniques to confirm structural integrity and explored various substitutions to optimize biological activity .

Comparative Analysis with Related Compounds

In comparative analyses with other pyrimidine derivatives, compounds containing similar benzyloxy groups exhibited enhanced antiviral activities against Hepatitis B virus (HBV) RNase H. The structure–activity relationship (SAR) studies indicated that specific substitutions on the benzyl moiety significantly influenced antiviral potency .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione has been investigated for its potential as an antiviral agent, particularly against HIV. Its mechanism involves the inhibition of reverse transcriptase (RT), an enzyme critical for the replication of the HIV virus.

- Mechanism of Action : The compound acts as a non-nucleoside inhibitor of HIV-1 RT by binding to its active site, thereby disrupting the viral replication cycle. This inhibition leads to a significant reduction in viral load in infected cells.

Enzyme Inhibition Studies

Research has shown that this compound can inhibit various enzymes involved in metabolic pathways. It has been studied for its potential to modulate cell signaling pathways and gene expression, which can impact cellular metabolism and reduce cytopathic effects in infected cells.

Synthesis of Derivatives

The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its structural features allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Antiviral Properties

Studies have demonstrated that this compound exhibits significant antiviral activity against HIV. The compound's ability to inhibit HIV-1 RT has been validated through various biochemical assays .

Case Studies

- In vitro Studies : In laboratory settings, the compound has shown stable inhibitory activity against HIV-1 RT over time. The effects vary with dosage; lower doses effectively reduce viral replication without significant toxicity.

- Animal Models : Research involving animal models indicates that this compound can significantly decrease viral loads when administered at therapeutic doses, highlighting its potential for further development as an antiviral drug.

Comparación Con Compuestos Similares

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of pyrimidine-2,4-diones are highly dependent on substituents at positions 3, 5, and 5. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Solubility and Lipophilicity: The benzyloxymethyl group in the target compound increases lipophilicity (logP ~2.5 estimated), enhancing membrane permeability compared to polar analogs like 6-amino-1,3-dimethylpyrimidine-2,4-dione (logP ~0.8) .

Electronic Effects :

- While DFT data for the target compound is unavailable, pyrido[2,3-d]pyrimidines with hydroxybenzoyl groups exhibit charge transfer via NBO analysis, correlating with their kinase inhibitory activity . The benzyloxymethyl group likely induces similar electron redistribution, stabilizing interactions with HIV enzymes.

Métodos De Preparación

Preparation Methods of 6-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione

One-Pot Oxidative Synthesis Using Sodium Hydride and m-Chloroperbenzoic Acid (m-CPBA)

A prominent and efficient method for preparing this compound involves a one-pot oxidation process utilizing sodium hydride (NaH) and m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.

Procedure Summary:

- The starting material undergoes N-3 hydroxylation via oxidation.

- Sodium hydride acts as a base to deprotonate the substrate.

- m-CPBA serves as the oxidant to introduce the hydroxyl group at the N-3 position.

- The reaction proceeds in a single step, simplifying the synthesis.

Outcomes:

- The yield of the reaction typically ranges from 60% to 70%.

- The product is obtained with good purity, confirmed by spectroscopic methods.

- The structure is verified by proton nuclear magnetic resonance (^1H NMR), carbon-13 NMR (^13C NMR), and mass spectrometry (MS).

Advantages:

- The method is convenient and efficient, reducing the number of synthetic steps.

- It enhances the biological activity profile by introducing N-3 hydroxylation, which retains anti-HIV reverse transcriptase (RT) activity and adds anti-HIV integrase (IN) activity.

Reference Data Table:

Purification and Characterization

Post-reaction, the crude product is typically purified by standard chromatographic techniques such as flash chromatography using hexane/ethyl acetate mixtures. The purified compound is isolated as a white solid.

- [^1H NMR](pplx://action/followup) and ^13C NMR spectra confirm the expected chemical shifts corresponding to the benzyloxy methyl group and pyrimidine ring protons and carbons.

- Mass spectrometry confirms the molecular ion peak consistent with the molecular formula.

Related Synthetic Procedures for Analogous Compounds

While direct preparation methods for this compound are limited, related compounds with similar pyrimidine cores and benzyloxy substituents have been synthesized under comparable conditions, providing insight into reaction optimization.

- For example, 6-(cyclohexylmethyl)-1-((benzyloxy)methyl)-5-substituted pyrimidine-2,4(1H,3H)-diones were prepared with yields ranging from 43% to 90% using similar synthetic strategies involving benzyloxy methylation and substitution on the pyrimidine ring.

- These methods involve purification by combiflash chromatography and characterization by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS).

Although these compounds differ in substitution patterns, the synthetic approach involving benzyloxy methylation and subsequent functional group transformations provides a framework applicable to the target compound's preparation.

Comparative Analysis of Preparation Methods

| Method | Reagents/Conditions | Yield (%) | Purification | Characterization | Notes |

|---|---|---|---|---|---|

| One-pot oxidation (NaH + m-CPBA) | Sodium hydride, m-CPBA, single step | 60-70 | Chromatography (flash) | ^1H NMR, ^13C NMR, MS | Efficient, adds N-3 hydroxylation, bioactive |

| Analogous benzyloxy methylation | Various alkylating agents, standard conditions | 43-90 | Combiflash chromatography | ^1H NMR, ^13C NMR, HRMS | Useful for structural analogs, variable yields |

Q & A

Q. What are the key synthetic routes for preparing 6-((benzyloxy)methyl)pyrimidine-2,4(1H,3H)-dione?

The compound can be synthesized via alkylation of pyrimidine-2,4-dione precursors. A common method involves reacting pyrimidine-2,4(1H,3H)-dione with benzyl chlorides or bromides in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to introduce the benzyloxymethyl group at the 6-position. For example, analogous syntheses of substituted pyrimidine-diones use alkylation with benzyl halides at 60–80°C for 4–10 hours, followed by recrystallization from ethanol or water .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., benzyloxy methyl protons at δ 4.5–5.0 ppm, pyrimidine ring protons at δ 7.0–8.5 ppm) .

- X-ray crystallography : Determines dihedral angles between the pyrimidine ring and benzyloxy groups, as seen in related compounds (e.g., dihedral angles of 62–70° between aromatic rings in analogous structures) .

Q. What solvents and reaction conditions optimize the synthesis of pyrimidine-dione derivatives?

Polar aprotic solvents (DMF, DMSO) with anhydrous K₂CO₃ or NaH as bases are optimal for alkylation. Reflux conditions (60–100°C) for 6–12 hours typically yield high-purity products. For example, 6-methylpyrimidine-dione derivatives are synthesized in DMF with K₂CO₃ at 80°C for 8 hours .

Advanced Research Questions

Q. How do substituents on the benzyloxy group influence the reactivity of this compound in nucleophilic substitutions?

Electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzyl ring increase the electrophilicity of the methylene carbon, enhancing nucleophilic attack. For instance, 5-chloro-substituted pyrimidine-diones undergo faster SN2 reactions with amines compared to unsubstituted analogs . Kinetic studies using HPLC or LC-MS can quantify reaction rates under varying electronic environments .

Q. What analytical strategies resolve contradictions in spectral data for pyrimidine-dione derivatives?

Discrepancies in NMR or mass spectra often arise from tautomerism or solvent effects. Strategies include:

- Variable-temperature NMR : Identifies tautomeric equilibria (e.g., keto-enol forms) by observing signal splitting at low temperatures .

- DFT calculations : Predict and correlate experimental IR or UV-Vis spectra with computational models to validate structural assignments .

Q. How can the thermal stability of this compound be assessed for material science applications?

Thermogravimetric analysis (TGA) under nitrogen or air (heating rate: 10°C/min) determines decomposition temperatures. For example, similar pyrimidine-diones show stability up to 200°C, with mass loss corresponding to benzyloxy group degradation . Differential scanning calorimetry (DSC) further reveals phase transitions or melting points .

Q. What methodologies evaluate the biological activity of this compound in antiviral studies?

- Enzyme inhibition assays : Test inhibition of viral polymerases (e.g., HIV reverse transcriptase) at varying concentrations (IC₅₀ determination) .

- Cellular cytotoxicity assays : Use MTT or resazurin assays on human cell lines (e.g., HEK293) to assess selectivity indices .

Methodological Considerations

Q. How can reaction yields be improved for N-alkylation of pyrimidine-diones?

Q. What computational tools predict the regioselectivity of electrophilic attacks on pyrimidine-diones?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron-deficient sites on the pyrimidine ring. Fukui indices or electrostatic potential maps guide predictions for substitutions at the 5- or 6-positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.